Ethyl dihydrogen phosphate

Catalog No.
S581855
CAS No.
1623-14-9
M.F
C2H7O4P
M. Wt
126.05 g/mol
Availability
In Stock
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Ethyl dihydrogen phosphate

CAS Number

1623-14-9

Product Name

Ethyl dihydrogen phosphate

IUPAC Name

ethyl dihydrogen phosphate

Molecular Formula

C2H7O4P

Molecular Weight

126.05 g/mol

InChI

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)

InChI Key

ZJXZSIYSNXKHEA-UHFFFAOYSA-N

SMILES

CCOP(=O)(O)O

Synonyms

monoethyl phosphate, monoethyl phosphate, diammonium salt, monoethyl phosphate, dipotassium salt, monoethyl phosphate, disodium salt, monoethyl phosphate, zinc salt (1:1)

Canonical SMILES

CCOP(=O)(O)O

The exact mass of the compound Ethyl dihydrogen phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. It belongs to the ontological category of monoalkyl phosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl dihydrogen phosphate is a monoalkyl phosphate ester characterized by a single ethyl chain and two reactive acidic hydroxyl (P-OH) groups. With a predicted pKa of 1.91, it functions as a diprotic acid, distinguishing it from related diesters and triesters[1]. In industrial and laboratory settings, it is primarily procured as a reactive intermediate, a functional monomer for waterborne coatings, and a bi-functional cross-linking agent for flame-retardant polymers. The presence of the ethyl group provides a critical balance of organic compatibility and hydrophobicity that unesterified phosphoric acid lacks, while its diprotic nature allows for higher cross-link density and metal-coordination capacity than diethyl phosphate [2].

Substituting pure ethyl dihydrogen phosphate with crude 'ethyl acid phosphate' mixtures or related analogs introduces severe stoichiometric and performance risks. Commercial crude mixtures typically contain a 2:3 ratio of monoethyl to diethyl phosphate[1]. Because diethyl phosphate possesses only one reactive P-OH group, it acts as a chain terminator in polymerization reactions, drastically altering the cross-link density and thermal stability of resulting resins. Conversely, substituting with unesterified phosphoric acid introduces excessive hydrophilicity, leading to catastrophic water blushing and adhesion failure in coating formulations [2]. Procurement of the pure mono-ester is therefore mandatory for applications requiring precise bi-functional reactivity, predictable equivalent weights, and controlled moisture resistance.

Stoichiometric Control in Flame Retardant Polymerization

In the synthesis of phosphorus-based flame retardants, the number of reactive P-OH groups dictates polymer network formation. Pure ethyl dihydrogen phosphate provides exactly two reactive hydroxyls per mole, yielding a P-OH equivalent weight of 63 g/mol. In contrast, standard industrial synthesis yields a crude mixture of monoethyl and diethyl phosphate (typically a 2:3 molar ratio), resulting in an inflated P-OH equivalent weight of approximately 100 g/mol[1]. Because diethyl phosphate acts as a chain terminator, using the crude mixture reduces the cross-linking sites by nearly 40%, compromising the structural integrity and char-forming efficiency of the cured epoxy or polyurethane resin.

Evidence DimensionReactive P-OH equivalent weight
Target Compound Data63 g/mol (pure bi-functional cross-linker)
Comparator Or Baseline~100 g/mol (crude 2:3 mono/di mixture)
Quantified Difference37% lower equivalent weight; guarantees 100% bi-functional reactivity vs. 60% chain-terminating species.
ConditionsAddition-type reaction for flame retardant precursor synthesis.

Buyers formulating reactive flame retardants must specify the pure mono-ester to ensure predictable cross-link density and prevent premature polymer chain termination.

Early Water Blushing Resistance in Emulsion Coatings

Phosphorus-containing monomers are used in waterborne coatings to improve adhesion, but their hydrophilicity can compromise moisture resistance. Ethyl dihydrogen phosphate mitigates this by balancing the phosphate headgroup with a hydrophobic ethyl tail. When incorporated into acrylic emulsion polymers at 0.1 to 10 wt%, monoethyl phosphate significantly improves early water blushing resistance compared to unesterified phosphoric acid [1]. Phosphoric acid possesses three highly hydrophilic -OH groups, which drive excessive water absorption and film degradation in humid environments. The monoethyl ester retains sufficient acidity for substrate etching and adhesion while restricting water ingress.

Evidence DimensionCoating water sensitivity / early blushing
Target Compound DataHigh blush resistance (hydrophobic ethyl group limits water uptake)
Comparator Or BaselinePhosphoric acid (severe blushing due to 3 hydrophilic -OH groups)
Quantified DifferenceSubstitution allows for 0.1–10 wt% loading in emulsions without the catastrophic moisture failure seen with unesterified acid.
ConditionsWaterborne acrylic emulsion coatings applied to metal or masonry.

Coating formulators select this compound over generic phosphoric acid to achieve anti-corrosion adhesion without sacrificing the cured film's water resistance.

Calibration Accuracy in Organophosphorus Mass Spectrometry

In trace-level environmental and biogeochemical analysis, monoalkyl and dialkyl phosphates exhibit distinct ionization and fragmentation behaviors. During Ion Chromatography-Orbitrap Mass Spectrometry (IC-Orbitrap-MS), ethyl dihydrogen phosphate demonstrates significantly higher sensitivity to collision energy (CE) in Parallel Reaction Monitoring (PRM) mode compared to diethyl phosphate [1]. Consequently, alkyl monophosphates show notable decreases in peak area under standard PRM conditions if not independently calibrated. Utilizing a mixed mono/di standard leads to severe quantification errors for the mono-ester fraction.

Evidence DimensionCollision energy (CE) sensitivity in PRM mode
Target Compound DataHigh CE sensitivity (requires specific calibration curves)
Comparator Or BaselineDiethyl phosphate (lower CE sensitivity)
Quantified DifferenceNotable peak area deviation between mono- and di-esters under identical PRM conditions.
ConditionsIC-Orbitrap-MS analysis of aqueous organophosphorus compounds (pH 6-7).

Analytical laboratories must procure pure monoethyl phosphate analytical standards to avoid systematic under-quantification in environmental assays.

Reactive Flame Retardant Precursor Synthesis

Pure ethyl dihydrogen phosphate is the mandatory choice for formulating phosphorus-containing epoxy and polyurethane resins where precise bi-functional cross-linking is required. Its exact equivalent weight prevents the chain-termination defects caused by crude mono/di ester mixtures [1].

Waterborne Anti-Corrosion Emulsion Coatings

As a polymerizable surfactant and adhesion promoter, this compound is selected over phosphoric acid to provide robust metal adhesion without inducing early water blushing or compromising the cured film's moisture barrier [2].

Analytical Standards for IC-Orbitrap-MS

Procured as a pure standard for the quantification of trace organophosphorus compounds in biogeochemical samples, ensuring accurate calibration curves that account for its unique collision energy sensitivity in PRM mode compared to diester analogs [3].

Physical Description

Liquid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

126.00819570 g/mol

Monoisotopic Mass

126.00819570 g/mol

Heavy Atom Count

7

LogP

0.80

Melting Point

-56.4 °C

UNII

BMH1WT204A

Related CAS

16527-81-4 (zinc salt(1:1))
17323-83-0 (di-hydrochloride salt)
24856-79-9 (di-ammonium salt)
64864-09-1 (di-potassium salt)

Other CAS

67874-00-4
1623-14-9
78-40-0

Wikipedia

Monoethyl phosphate

General Manufacturing Information

Phosphoric acid, monoethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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